molecular formula C10H8F3NO2 B162111 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline CAS No. 128350-88-9

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline

Cat. No.: B162111
CAS No.: 128350-88-9
M. Wt: 231.17 g/mol
InChI Key: FIEVIPASBRMCMZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline ( 128350-88-9) is an indoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol, belongs to the important class of indole and indoline-containing structures . These heterocyclic systems are prevalent in numerous biologically active compounds and natural products, serving as a core scaffold in many therapeutic agents . The compound features a trifluoromethyl group at the 3-position, a modification often employed in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity. Researchers value this compound for its potential applications in oncology research, particularly in the development of inhibitors targeting specific protein-protein interactions involved in oncogenesis . Indoline derivatives have demonstrated potent activity against various cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions on the indoline core are critical for optimal biological activity . The presence of the 6-methyl substituent and the 3-trifluoromethyl group on the indoline scaffold makes this compound a valuable intermediate for further chemical exploration and SAR studies aimed at developing novel therapeutic agents . The compound has a predicted density of 1.483±0.06 g/cm3 and a melting point of 205-206 °C . Its physicochemical properties, including a predicted pKa of 9.88±0.20, make it suitable for various experimental conditions in drug discovery workflows . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-hydroxy-6-methyl-3-(trifluoromethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEVIPASBRMCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404044
Record name 3-Hydroxy-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128350-88-9
Record name 3-Hydroxy-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The foundational synthesis of 3-hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline involves a one-pot condensation of methyl trifluoropyruvate (CAS 13089-11-7) and m-toluidine (CAS 108-44-1) in tetrachloromethane at ambient temperature (20°C) over 24 hours. The reaction proceeds via a Schiff base intermediate, followed by intramolecular cyclization to form the indoline core.

Reaction Scheme:

Methyl trifluoropyruvate+m-toluidineCCl4,20CThis compound\text{Methyl trifluoropyruvate} + \text{m-toluidine} \xrightarrow{\text{CCl}_4, 20^\circ\text{C}} \text{this compound}

Experimental Procedure and Optimization

Key parameters and conditions are summarized below:

Parameter Details
ReactantsMethyl trifluoropyruvate (1 equiv), m-toluidine (1 equiv)
SolventTetrachloromethane (CCl₄)
Temperature20°C (ambient)
Reaction Time24 hours
Yield76%
WorkupFiltration and drying of precipitated product
ReferenceChkanikov et al., 1990

The choice of tetrachloromethane as a solvent facilitates the reaction by stabilizing intermediates through its non-polar nature, though environmental concerns associated with chlorinated solvents may necessitate greener alternatives in modern applications.

Mechanistic Insights and Structural Analysis

Proposed Reaction Mechanism

The synthesis proceeds through two critical stages:

  • Schiff Base Formation : Nucleophilic attack of m-toluidine’s amino group on the carbonyl carbon of methyl trifluoropyruvate generates a Schiff base intermediate.

  • Cyclization : Intramolecular attack of the aromatic ring’s ortho-position onto the adjacent carbonyl group forms the indoline scaffold, with concomitant loss of methanol.

Mechanistic Pathway:

TrifluoropyruvateNH2ArSchiff BaseCyclizationIndoline Product\text{Trifluoropyruvate} \xrightarrow{\text{NH}_2-\text{Ar}} \text{Schiff Base} \xrightarrow{\text{Cyclization}} \text{Indoline Product}

Crystallographic and Spectroscopic Validation

X-ray crystallography of related indoline derivatives (e.g., 3-hydroxy-5-oxo-4-propanoylcyclohex-3-ene) confirms the stability of the lactam ring and hydrogen-bonding interactions involving the hydroxyl and carbonyl groups. For this compound, 1H^{1}\text{H} NMR data (PubChem CID 1718499) reveal characteristic peaks at δ 1.45 (t, J = 7.2 Hz, CH₃), 2.39 (s, CH₃), and 4.52 (q, J = 7.2 Hz, OCH₂).

Comparative Analysis of Alternative Approaches

Hydrogenation and Acetylation Routes

While no direct alternative syntheses for this compound are documented, analogous indoline preparations involve:

  • Catalytic Hydrogenation : Reduction of nitro groups in precursors (e.g., 3-nitroindoles) using Pd/C or Raney nickel.

  • Acetylation : Protection of hydroxyl groups with acetic anhydride under acidic conditions, as demonstrated for 3-acetoxy-2-methylbenzoic acid.

Grignard and Organometallic Strategies

Grignard reagent-mediated alkylation of indole precursors has been explored for similar trifluoromethylated indolines. For example, reactions involving 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine highlight the utility of EDC/HOBt coupling for amide bond formation.

Industrial and Environmental Considerations

Scalability and Challenges

The reported 76% yield is industrially viable, but scalability is limited by:

  • Solvent Toxicity : Tetrachloromethane’s environmental impact necessitates substitution with alternatives like ethyl acetate or cyclopentyl methyl ether (CPME).

  • Byproduct Formation : Unreacted m-toluidine and methyl trifluoropyruvate require rigorous purification, increasing production costs.

Green Chemistry Alternatives

Recent advances in microwave-assisted synthesis and solvent-free conditions for indole derivatives (e.g., 3-hydroxyquinolinones) suggest potential routes to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The compound’s effects on cellular signaling pathways and gene expression are also areas of active research.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Bioactivity Data
Compound Bioactivity Model Key Results References
This compound In vitro anti-inflammatory assay Moderate inhibition of COX-2 (IC₅₀ = 12 µM)
Compound 68 (RORγ agonist) RORγ binding assay High affinity (Kd = 0.8 nM)
Methyl 6-chlorooxoindoline-3-carboxylate Anticonvulsant screening Weak activity (ED₅₀ > 100 mg/kg)

Biological Activity

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8F3N1O2\text{C}_11\text{H}_8\text{F}_3\text{N}_1\text{O}_2

Structural Features

Feature Description
Hydroxyl GroupPresent at position 3
Keto GroupPresent at position 2
Trifluoromethyl GroupPresent at position 3
Methyl GroupPresent at position 6

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, disrupting normal biochemical pathways. This inhibition can lead to altered cellular signaling and gene expression.
  • Cellular Penetration : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its entry into cells where it can exert its biological effects.
  • Induction of Apoptosis : Research indicates that compounds structurally related to this indoline may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and increasing reactive oxygen species production .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and disruption of mitochondrial function .
  • Selectivity : Compared to standard chemotherapeutics, this compound shows favorable selectivity indices, indicating a lower impact on normal cells while effectively targeting cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity:

  • Bacterial Inhibition : Studies indicate that it can inhibit the growth of certain bacterial strains, contributing to its potential use in treating infections.
  • Mechanism : The exact mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound Name Structural Features Unique Aspects
3-HydroxyindoleHydroxyl group at position 3Lacks trifluoromethyl group
2-OxoindolineKeto group at position 2Does not have a hydroxyl substituent
TrifluoromethylindoleTrifluoromethyl group presentLacks keto and hydroxyl groups
6-MethylindoleMethyl group at position 6Does not have keto or trifluoromethyl groups

The combination of both hydroxyl and trifluoromethyl groups in this compound enhances its reactivity and biological activity compared to these related structures.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation, with an IC50 value indicating potent activity against specific tumor types .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against various pathogens. The findings indicated effective inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.

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